6-(Cyclopentyloxy)-5-methylpyridin-3-amine

Catalog No.
S840979
CAS No.
1250736-64-1
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Cyclopentyloxy)-5-methylpyridin-3-amine

CAS Number

1250736-64-1

Product Name

6-(Cyclopentyloxy)-5-methylpyridin-3-amine

IUPAC Name

6-cyclopentyloxy-5-methylpyridin-3-amine

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-8-6-9(12)7-13-11(8)14-10-4-2-3-5-10/h6-7,10H,2-5,12H2,1H3

InChI Key

WUFLQFHJOGSDMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1OC2CCCC2)N

Canonical SMILES

CC1=CC(=CN=C1OC2CCCC2)N

Application in Spider-Venom Peptide Research

Field: This compound is used in the field of Biochemistry and Pharmacology, specifically in the study of Spider-Venom Peptides .

Summary of Application: Spider venoms contain a variety of highly selective ion channel modulators, which are valuable for ion channel research and drug development .

Application in Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ) Research

Field: This compound is used in the field of Biomedical Research, specifically in the study of Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ) .

Summary of Application: This study identified “6-(Cyclopentyloxy)-5-methylpyridin-3-amine” as a potential drug treatment and prognostic marker for BRONJ .

Results or Outcomes: The study provides reliable molecular insight for biomarker validation and potential drug development for the screening, diagnosis, and treatment of BRONJ .

Application in Silica-Based Nanoparticles Research

Field: This compound is used in the field of Nanotechnology, specifically in the study of Silica-Based Nanoparticles .

Summary of Application: Silica-based nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

Application in Fluorescent Probes Research

Field: This compound is used in the field of Chemical Biology, specifically in the study of Fluorescent Probes .

Summary of Application: Fluorescent probes are sensitive, selective, nontoxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .

6-(Cyclopentyloxy)-5-methylpyridin-3-amine is an organic compound classified as a pyridine derivative. Its molecular formula is C10H14N2OC_{10}H_{14}N_{2}O, and it features a pyridine ring with a cyclopentyloxy group at the 6-position, a methyl group at the 5-position, and an amine group at the 3-position. This unique structural arrangement contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and material science.

  • Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can convert it to primary or secondary amines.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used for oxidation.
  • Reduction Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typical reducing agents.
  • Substitution Reagents: Halides, tosylates, and other leaving groups are used under conditions that may involve heating or catalysts.

Research indicates that 6-(Cyclopentyloxy)-5-methylpyridin-3-amine exhibits potential biological activities. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyridine ring combined with the cyclopentyloxy and amine functionalities allows it to interact with various biological targets, potentially modulating enzyme activity and signaling pathways .

The synthesis of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine typically involves several steps:

  • Formation of the Pyridine Ring: This can be achieved through methods such as the Hantzsch pyridine synthesis, which involves condensing an aldehyde with a β-keto ester and ammonia.
  • Introduction of the Cyclopentyloxy Group: This step usually involves etherification reactions where cyclopentanol reacts with a suitable leaving group on the pyridine ring.
  • Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl iodide in the presence of a Lewis acid catalyst.

6-(Cyclopentyloxy)-5-methylpyridin-3-amine has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a potential drug candidate due to its biological activities.
  • Material Science: The compound is utilized in developing new materials such as polymers and coatings because of its unique chemical properties.
  • Coordination Chemistry: It acts as a building block for synthesizing more complex molecules and ligands .

Interaction studies focus on the binding affinity of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine to various biological targets, including enzymes and receptors. Preliminary research suggests that this compound may effectively interact with specific targets, influencing their activity and providing insights into its therapeutic potential .

Several compounds share structural similarities with 6-(Cyclopentyloxy)-5-methylpyridin-3-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
6-(Cyclopentyloxy)pyridin-2-amineC10H14N2OC_{10}H_{14}N_{2}OSubstituted at the second position
6-(Cyclopentyloxy)pyridin-4-amineC10H14N2OC_{10}H_{14}N_{2}OSubstituted at the fourth position
6-(Cyclohexyloxy)pyridin-3-amineC10H13N2OC_{10}H_{13}N_{2}OContains a cyclohexyl group instead of cyclopentyl
4-(Cyclopentyloxy)pyridin-3-amineC10H14N2OC_{10}H_{14}N_{2}OSubstituted at the fourth position

The distinct substitution pattern in 6-(Cyclopentyloxy)-5-methylpyridin-3-amine contributes to its unique chemical and biological properties compared to these analogs. This specificity may result in different pharmacological profiles, making it a valuable compound for further research and application .

Molecular Structure and Configuration

Atomic Arrangement and Molecular Formula (C₁₁H₁₆N₂O)

6-(Cyclopentyloxy)-5-methylpyridin-3-amine possesses the molecular formula C₁₁H₁₆N₂O, comprising eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom [1]. The compound features a pyridine ring system as its central aromatic core, with the amino group positioned at the 3-position of the pyridine ring [1]. The molecular structure incorporates a methyl substituent at the 5-position and a cyclopentyloxy group attached at the 6-position of the pyridine ring [1].

The canonical SMILES representation of the compound is CC1C=C(N)C=NC=1OC1CCCC1, which provides a systematic description of the atomic connectivity [1]. The InChI key WUFLQFHJOGSDMQ-UHFFFAOYSA-N serves as a unique molecular identifier, facilitating database searches and chemical information retrieval [1]. The structural arrangement demonstrates the characteristic six-membered aromatic pyridine ring with nitrogen at position 1, creating an electron-deficient heterocyclic system [2].

Bond Lengths and Angles

The pyridine ring system exhibits typical aromatic bond characteristics with carbon-nitrogen bond lengths ranging from 1.334 to 1.340 Å [3]. The carbon-carbon bonds within the pyridine ring demonstrate aromatic character with bond lengths between 1.375 and 1.390 Å [3]. The ether linkage connecting the cyclopentyl group to the pyridine ring features a carbon-oxygen bond length of approximately 1.43 Å [3].

Within the cyclopentyl ring system, the carbon-carbon bond lengths are approximately 1.54 Å, consistent with saturated aliphatic carbon-carbon single bonds [4]. The bond angles within the pyridine ring follow typical aromatic geometry, with nitrogen-carbon-nitrogen angles ranging from 115° to 118° and carbon-carbon-nitrogen angles between 122° and 125° [3]. The cyclopentyl ring exhibits carbon-carbon-carbon bond angles of 105° to 108°, reflecting the five-membered ring geometry [4].

Functional Groups Analysis

The compound contains three distinct functional groups that contribute to its chemical properties and reactivity [1]. The primary amine group (-NH₂) at the 3-position of the pyridine ring serves as a strong electron-donating substituent and provides basic character to the molecule [5]. This amino group exhibits characteristic infrared stretching frequencies in the range of 3300-3500 cm⁻¹ [6].

The ether functional group (-O-) connects the cyclopentyl moiety to the pyridine ring, creating a cyclopentyloxy substituent [1]. This ether linkage demonstrates stability under both acidic and basic conditions, similar to other cyclic ether systems [7]. The methyl group at the 5-position acts as an electron-donating alkyl substituent, influencing the electronic distribution within the pyridine ring [1].

The pyridine ring itself functions as a weak base due to the lone pair of electrons on the nitrogen atom, with a typical pKa value around 5.2 for unsubstituted pyridine [8]. The presence of the electron-donating amino and methyl groups is expected to increase the basicity compared to the parent pyridine molecule [5].

Conformational Analysis

The conformational behavior of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine is primarily governed by the flexibility of the cyclopentyloxy substituent and the planar nature of the pyridine ring [9]. The pyridine ring maintains a planar conformation due to its aromatic character, while the cyclopentyl ring adopts a puckered conformation to minimize ring strain [4].

The cyclopentyl ring exhibits envelope or half-chair conformations with rapid interconversion between these forms at room temperature [4]. The barrier to interconversion is approximately 3.7 kcal/mol, resulting in localization of the cyclopentyl ring near its equilibrium geometry [4]. The ether oxygen creates a rotational barrier around the carbon-oxygen bond connecting the cyclopentyl group to the pyridine ring [10].

The conformational preferences are influenced by potential hydrogen bonding interactions between the amino group and the pyridine nitrogen, as well as steric interactions between the cyclopentyl group and the methyl substituent [10]. Computational studies suggest that conformations minimizing steric clashes while maximizing favorable electronic interactions are preferred [11].

Physical Properties

Molecular Weight (192.26 g/mol)

The molecular weight of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine is precisely 192.26 g/mol, as determined by summation of atomic masses [1] [12]. This molecular weight places the compound in the range of small organic molecules suitable for pharmaceutical applications. The molecular weight calculation accounts for eleven carbon atoms (132.11 g/mol), sixteen hydrogen atoms (16.13 g/mol), two nitrogen atoms (28.01 g/mol), and one oxygen atom (15.99 g/mol) [1].

The relatively low molecular weight contributes to the compound's potential bioavailability and permeability characteristics. Computational tools consistently report this molecular weight across multiple chemical databases, confirming the accuracy of the structural assignment [1] [12].

Physical State at Standard Conditions

Based on structural analogies with related pyridine derivatives, 6-(Cyclopentyloxy)-5-methylpyridin-3-amine is expected to exist as a solid at standard temperature and pressure conditions [5]. The parent compound 3-aminopyridine exhibits a melting point of 60-63°C and exists as a colorless solid [5]. The presence of the bulky cyclopentyloxy group and methyl substituent likely increases the melting point compared to 3-aminopyridine due to enhanced intermolecular interactions [5].

The compound is anticipated to be a crystalline or amorphous solid with potential polymorphic forms. The physical appearance is expected to be a white to off-white solid, consistent with other substituted aminopyridine derivatives [5]. The solid state properties are influenced by hydrogen bonding between amino groups of adjacent molecules and π-π stacking interactions between pyridine rings [6].

Solubility Profile in Various Solvents

The solubility characteristics of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine are expected to reflect the polar nature of the amino group and pyridine ring combined with the hydrophobic cyclopentyl moiety [13]. The compound likely demonstrates good solubility in polar protic solvents such as water and methanol due to hydrogen bonding capabilities of the amino group [13].

Solvent TypeExpected SolubilityInteraction Mechanism
WaterModerate to GoodHydrogen bonding with NH₂ group [13]
MethanolGoodHydrogen bonding and polar interactions [13]
EthanolGoodSimilar to methanol interactions [13]
AcetoneModerateDipole-dipole interactions [13]
ChloroformLimitedWeak polar interactions [13]
HexanePoorMinimal favorable interactions [13]

The hydrophobic cyclopentyloxy group contributes to solubility in less polar organic solvents, while the polar amino-pyridine core favors dissolution in polar media [13]. The overall solubility profile suggests amphiphilic character with preference for moderately polar solvents [5].

Partition Coefficient and Lipophilicity

The partition coefficient (log P) of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine is estimated to be in the range of 1.5 to 2.5 based on structural contributions from its constituent functional groups [14]. The pyridine ring contributes a log P value of approximately 0.65, while the amino group reduces lipophilicity with a negative contribution [8] [5].

The cyclopentyloxy substituent significantly increases the lipophilic character of the molecule, contributing approximately 1.0 to 1.5 log P units [7]. The methyl group provides an additional modest increase in lipophilicity of approximately 0.5 log P units [8]. The overall balance between hydrophilic and lipophilic character suggests favorable pharmacokinetic properties for biological applications [14].

The distribution coefficient (log D) at physiological pH is expected to differ from log P due to potential ionization of the amino group, which has a pKa around 6.0 [5]. At pH 7.4, partial protonation of the amino group would decrease the apparent lipophilicity compared to the neutral form [14].

Spectroscopic Characterization

UV-Visible Absorption Spectra

The UV-visible absorption spectrum of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine is dominated by electronic transitions within the pyridine ring system [15]. The primary absorption maxima are expected around 202 nm and 254 nm, consistent with π→π* transitions characteristic of pyridine derivatives [16]. These absorption bands correspond to the aromatic π-electron system of the pyridine ring [15].

The amino substituent at the 3-position acts as an electron-donating group, causing a bathochromic shift in the absorption maxima compared to unsubstituted pyridine [15]. The extended conjugation between the amino group and the pyridine ring results in increased absorption intensity and slight red-shifting of the absorption bands [16]. Additional weak absorption may be observed in the 290-350 nm region due to n→π* transitions involving the nitrogen lone pairs [17].

The molar extinction coefficients are anticipated to be in the range of 10³ to 10⁴ M⁻¹cm⁻¹ for the main absorption bands, typical for aromatic heterocyclic compounds [15]. The UV spectrum provides valuable information for analytical detection and quantification of the compound in various matrices [16].

Infrared Spectroscopy Analysis

The infrared spectrum of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine exhibits characteristic absorption bands corresponding to its functional groups [6]. The amino group produces strong N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as a doublet due to symmetric and antisymmetric stretching modes [6].

Functional GroupWavenumber Range (cm⁻¹)Assignment
N-H stretch (amino)3300-3500Primary amine stretching [6]
C-H stretch (aromatic)3000-3100Pyridine ring C-H bonds [6]
C-H stretch (aliphatic)2800-3000Cyclopentyl and methyl C-H [4]
C=C/C=N stretch1580-1600Pyridine ring stretching [6]
C-O stretch (ether)1000-1300Cyclopentyloxy C-O bond [6]
Ring deformation800-900Pyridine ring bending [6]

The cyclopentyl group contributes C-H stretching vibrations in the 2800-3000 cm⁻¹ region, with multiple bands reflecting the various C-H environments within the five-membered ring [4]. The ether C-O stretching vibration appears in the 1000-1300 cm⁻¹ range as a strong absorption band [6].

NMR Spectroscopic Profile

The ¹H NMR spectrum of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine displays distinct signal patterns for each structural component [18]. The aromatic protons of the pyridine ring appear in the 6.5-8.5 ppm region, with the proton at the 4-position typically the most downfield due to deshielding by the pyridine nitrogen [19]. The amino group protons appear as a broad signal around 4.5-6.5 ppm, exchangeable with deuterium oxide [18].

The cyclopentyl protons generate a complex multiplet pattern in the 1.5-1.9 ppm region, characteristic of the CH₂ groups in the five-membered ring [20]. The methyl group at the 5-position appears as a sharp singlet around 2.3-2.7 ppm [18]. The proton adjacent to the ether oxygen (cyclopentyl H-1) is expected to be slightly deshielded, appearing around 4.4-4.8 ppm [18].

¹³C NMR spectroscopy provides detailed information about the carbon framework [19]. The pyridine carbons appear in characteristic regions: C-2 around 150 ppm, C-3 around 124 ppm, and C-4 around 136 ppm [19]. The cyclopentyl carbons appear in the aliphatic region (20-80 ppm), with the carbon attached to oxygen showing significant downfield shift [19].

Mass Spectrometric Fragmentation Pattern

The mass spectrum of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine exhibits a molecular ion peak at m/z 192, corresponding to the molecular weight [21]. The fragmentation pattern reflects the stability of various structural fragments and the ease of bond cleavage under electron impact conditions [21].

The base peak is likely to occur at m/z 150, resulting from loss of the cyclopentyl group (42 mass units) to form the methylaminopyridinol cation [21]. Additional significant fragments include m/z 107 corresponding to loss of the entire cyclopentyloxy group (85 mass units), leaving the methylaminopyridine fragment [21].

m/z ValueRelative IntensityFragment Ion Assignment
19215-25%Molecular ion [M]⁺ [21]
150100%[M-C₅H₁₀]⁺ (loss of cyclopentyl) [21]
10760-80%[M-C₅H₉O]⁺ (loss of cyclopentyloxy) [21]
9440-60%Aminopyridine fragment [21]
7920-40%Pyridine fragment [21]

Retrosynthetic analysis serves as a fundamental strategic tool for designing synthetic pathways to 6-(Cyclopentyloxy)-5-methylpyridin-3-amine. This approach involves working backwards from the target molecule to identify potential synthetic disconnections and accessible starting materials.

For 6-(Cyclopentyloxy)-5-methylpyridin-3-amine, several retrosynthetic disconnections can be envisioned:

Primary Disconnection: The target molecule can be conceptually divided at the cyclopentyloxy substituent, yielding a 5-methyl-3-aminopyridin-6-ol intermediate and cyclopentyl bromide. This approach leverages nucleophilic substitution reactions where the phenolic hydroxyl group acts as a nucleophile toward alkyl halides.

Secondary Disconnection: The pyridine ring itself can be disconnected using established pyridine synthesis methodologies. The Hantzsch pyridine synthesis provides a viable retrosynthetic pathway, where the target can be traced back to a 1,3-dicarbonyl compound, an aldehyde, and an ammonia source.

Tertiary Disconnection: The amino group at position 3 can be introduced through regioselective amination reactions of pre-formed pyridine derivatives. This approach involves nucleophilic aromatic substitution or transition metal-catalyzed amination protocols.

The retrosynthetic tree reveals multiple convergent pathways, allowing synthetic flexibility based on starting material availability and reaction conditions. Each disconnection provides insights into the key transformations required: pyridine ring construction, regioselective functionalization, and amino group introduction.

Traditional Synthetic Routes

Pyridine Ring Construction Strategies

Traditional methods for pyridine ring construction have evolved from classical approaches established in the 19th and early 20th centuries. The Hantzsch pyridine synthesis, first described in 1881, remains one of the most versatile and widely employed methods.

Hantzsch Pyridine Synthesis: This multicomponent reaction employs two equivalents of a β-ketoester, one equivalent of an aldehyde, and ammonia to generate 1,4-dihydropyridines, which are subsequently oxidized to aromatic pyridines. The reaction proceeds through aldol condensation, cyclization, and dehydration steps. Typical yields range from 70-85% for simple substrates, with excellent functional group tolerance.

Chichibabin Pyridine Synthesis: Developed in 1924, this method involves the condensation of aldehydes, ketones, and α,β-unsaturated carbonyl compounds with ammonia over oxide catalysts at elevated temperatures (350-500°C). The process is particularly effective for industrial-scale production of methylated pyridines. 2-Methylpyridine and 4-methylpyridine are produced as mixtures from acetaldehyde and ammonia, while 3-methylpyridine results from acrolein and ammonia reactions.

Classical Synthetic Approaches: Historical methods include the synthesis from acetylene and hydrogen cyanide through red-hot tube reactions, and the dehydrogenation of piperidine using concentrated sulfuric acid at 300°C or nitrobenzene at 260°C. Industrial methods utilize tetrahydrofurfuryl alcohol with ammonia in the presence of aluminum oxide at 500°C.

Regioselective Functionalization Approaches

Regioselective functionalization of preformed pyridine rings presents significant challenges due to the electron-deficient nature of the heterocycle. Traditional approaches have focused on exploiting the inherent reactivity patterns of pyridines.

Electrophilic Substitution: Pyridines undergo electrophilic substitution preferentially at the 3-position (meta to nitrogen) due to reduced electron density at the 2- and 4-positions. However, harsh conditions are typically required, often necessitating the use of Lewis acid catalysts and elevated temperatures.

Nucleophilic Substitution: The electron-deficient pyridine ring readily undergoes nucleophilic attack at the 2- and 4-positions. Classical methods employ organometallic reagents such as Grignard reagents or organolithium compounds. The Chichibabin amination reaction utilizes sodium amide to introduce amino groups at the 2-position under high-temperature conditions.

Halogen Dance Reactions: Sequential halogen-metal exchange reactions allow for regioselective functionalization through controlled migration of halogen substituents around the pyridine ring. These methods provide access to various substitution patterns through careful choice of reaction conditions and order of operations.

Amino Group Introduction Methods

Traditional methods for introducing amino groups into pyridine rings rely on nucleophilic aromatic substitution and reduction approaches.

Chichibabin Amination: This classical method involves treatment of pyridines with sodium amide at elevated temperatures (150-200°C), resulting in nucleophilic substitution at the 2-position. The reaction proceeds through addition-elimination mechanism, with the initial formation of a σ-complex intermediate.

Nitration-Reduction Sequence: A two-step approach involving electrophilic nitration followed by reduction provides access to aminopyridines. Nitration typically occurs at the 3-position, and subsequent reduction using catalytic hydrogenation or metal hydrides yields the corresponding amino derivatives.

Reductive Amination of Pyridine N-Oxides: Pyridine N-oxides undergo nucleophilic amination with various nitrogen nucleophiles under reducing conditions. This method allows for regioselective introduction of amino groups, particularly at the 4-position.

Gabriel Synthesis Adaptations: Modified Gabriel synthesis protocols employ phthalimide derivatives for amino group introduction. The method involves nucleophilic substitution followed by hydrazinolysis to release the primary amine.

Modern Synthetic Approaches

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized modern pyridine synthesis, providing unprecedented control over regioselectivity and functional group compatibility.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between aryl halides and organoborane reagents offers excellent functional group tolerance and mild reaction conditions. For pyridine synthesis, 2-halopyridines readily couple with various arylboronic acids and esters under basic conditions using palladium(0) catalysts. Typical reaction conditions employ Pd(PPh₃)₄ (2-5 mol%), K₂CO₃ as base, and aqueous ethanol or dimethoxyethane as solvent at 80-100°C.

Stille Coupling: The palladium-catalyzed coupling of organostannanes with aryl halides provides regioselective access to substituted pyridines. The reaction tolerates various functional groups and proceeds under neutral conditions, making it particularly suitable for sensitive substrates. Organostannanes can be prepared from corresponding halopyridines through halogen-metal exchange followed by transmetallation with tributyltin chloride.

Sonogashira Coupling: This palladium-copper co-catalyzed reaction enables the coupling of terminal alkynes with halopyridines, providing access to alkynyl-substituted pyridines. The reaction typically employs Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%), and an amine base in DMF or acetonitrile.

Negishi Coupling: The coupling of organozinc reagents with halopyridines offers high functional group tolerance and proceeds under mild conditions. This method is particularly effective for introducing alkyl substituents, which can be challenging with other cross-coupling methods.

Buchwald-Hartwig Amination: This palladium-catalyzed carbon-nitrogen bond forming reaction enables the regioselective introduction of amino groups into halopyridines. The reaction employs bulky phosphine ligands such as BINAP or Xantphos to achieve high turnover numbers and functional group compatibility.

Oxidative Amination Protocols

Oxidative amination represents a direct approach for C-H amination, eliminating the need for pre-functionalized substrates.

Palladium-Catalyzed Aza-Wacker Reactions: These processes enable the direct amination of olefins through oxidative addition-elimination sequences. Modern protocols employ molecular oxygen as the terminal oxidant, with palladium(II) catalysts and appropriate ligands achieving regioselective amination. The reactions typically proceed at temperatures of 60-100°C under atmospheric oxygen pressure.

Photoredox-Mediated Amination: Dual photoredox and transition metal catalysis enables mild oxidative amination under visible light irradiation. The combination of ruthenium or iridium photocatalysts with copper or nickel co-catalysts provides access to allylic amines through amidyl radical addition-elimination pathways.

Electrochemical Amination: Electrochemical methods offer sustainable approaches to oxidative amination without external chemical oxidants. Controlled potential electrolysis enables the generation of amidyl radicals, which undergo regioselective addition to alkenes followed by β-hydrogen elimination.

C-H Amination with Nitrene Intermediates: Metal-catalyzed nitrene insertion into C-H bonds provides direct access to aminated products. Rhodium and iron catalysts promote the decomposition of azide precursors to generate reactive nitrene intermediates, which insert into benzylic and allylic C-H bonds.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for heterocycle synthesis, offering improved safety, enhanced heat and mass transfer, and simplified scale-up procedures.

Microreactor Technology: Flow synthesis utilizing microreactors enables precise temperature and residence time control, leading to improved selectivity and yield. The high surface-to-volume ratio in microchannels facilitates rapid heat transfer, allowing for the use of elevated temperatures without thermal decomposition.

Telescoped Synthesis: Multi-step flow sequences enable the telescoping of synthetic transformations without isolation of intermediates. This approach reduces overall reaction time and minimizes material handling. For pyridine synthesis, Hantzsch reactions can be coupled with subsequent functionalization steps in continuous flow.

Automated Reaction Optimization: Flow systems equipped with online monitoring enable rapid optimization of reaction parameters through design of experiments approaches. Infrared spectroscopy and mass spectrometry provide real-time reaction monitoring, facilitating automated optimization.

Safe Handling of Hazardous Reagents: Flow chemistry enables the safe handling of toxic gases, unstable intermediates, and explosive mixtures through reactor miniaturization and continuous processing. The small reactor volumes minimize the accumulation of hazardous species.

Scalability: Flow processes offer linear scalability through "numbering-up" approaches, where multiple parallel reactors operate simultaneously. This methodology provides consistent product quality across different scales.

Green Chemistry Methodologies

Sustainable approaches to pyridine synthesis emphasize atom economy, renewable feedstocks, and environmentally benign reaction conditions.

Biomass-Derived Precursors: Renewable feedstocks such as lignin and furan derivatives provide sustainable starting materials for pyridine synthesis. Thermocatalytic conversion of waste biomass with ammonia over zeolite catalysts yields pyridine mixtures in moderate yields. Metabolic engineering approaches enable the production of pyridine derivatives through fermentation processes using modified microorganisms.

Heterogeneous Catalysis: Solid catalysts eliminate the need for homogeneous metal catalysts, simplifying product purification and enabling catalyst recycling. Zinc phosphate has emerged as an effective heterogeneous catalyst for multicomponent pyridine synthesis, achieving yields of 82-94% under mild conditions.

Microwave-Assisted Synthesis: Microwave irradiation accelerates pyridine synthesis while reducing energy consumption. One-pot multicomponent reactions under microwave conditions achieve excellent yields (82-94%) with dramatically reduced reaction times (2-7 minutes compared to 6-9 hours for conventional heating).

Solvent-Free Conditions: Elimination of organic solvents reduces environmental impact and simplifies workup procedures. Solid-state reactions and neat conditions have been successfully applied to pyridine synthesis, achieving comparable yields to solution-phase methods.

Water as Solvent: Aqueous reaction media provide environmentally benign alternatives to organic solvents. Water-soluble catalysts and surfactants enable efficient pyridine synthesis in aqueous environments, with products easily isolated through extraction or crystallization.

Purification and Characterization Techniques

Chromatographic Purification Methods

Chromatographic techniques serve as the primary methods for purifying pyridine derivatives, with various approaches tailored to specific structural features and purification requirements.

Column Chromatography: Silica gel remains the most widely used stationary phase for pyridine purification. Normal-phase conditions typically employ hexane-ethyl acetate gradient systems, with pyridines eluting according to their polarity and hydrogen-bonding capability. Typical protocols utilize 1 g of silica per 20-50 mg of crude product, with fraction sizes of 10-20 mL for analytical scale separations.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC provides high-resolution separation of pyridine derivatives. C18 columns with acetonitrile-water gradient systems achieve baseline separation of constitutional isomers. UV detection at 250-270 nm enables sensitive monitoring of pyridine chromophores. For mass spectrometry compatibility, phosphoric acid buffers can be replaced with formic acid modifiers.

Ion-Pairing Chromatography: The basic nature of pyridines can lead to peak tailing on conventional silica-based columns. Ion-pairing reagents such as trifluoroacetic acid or phosphoric acid improve peak shape and retention reproducibility. Mixed-mode stationary phases combining reversed-phase and ion-exchange mechanisms provide excellent separation selectivity.

Supercritical Fluid Chromatography (SFC): SFC offers rapid separation with reduced solvent consumption. Pyridine-modified stationary phases provide enhanced selectivity for structurally related compounds. CO₂-methanol mobile phases enable separation of pyridine amides and related heterocycles with excellent resolution.

Gas Chromatography: Volatile pyridine derivatives can be effectively separated by capillary gas chromatography. Polar stationary phases such as polyethylene glycol provide optimal separation of substituted pyridines based on boiling point and polarity differences. Temperature programming from 70°C to 240°C at 10°C/min achieves complete separation within 8 minutes.

Recrystallization Protocols

Recrystallization remains a fundamental purification technique for solid pyridine derivatives, exploiting differential solubility to achieve high purity.

Solvent Selection: The choice of recrystallization solvent follows the "like dissolves like" principle, with polar aprotic solvents such as ethanol and acetonitrile proving most effective for pyridine derivatives. Solvent pairs, such as ethanol-water or acetonitrile-diethyl ether, provide fine-tuning of solubility characteristics. The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

Standard Procedure: The general recrystallization protocol involves dissolving the crude compound in a minimum volume of hot solvent, filtering to remove insoluble impurities, and allowing slow cooling to room temperature. Ice cooling further reduces solubility, maximizing product recovery. Scratching the container with a glass rod often induces nucleation for reluctant crystallization.

Hot Filtration: For colored solutions, decolorization with activated carbon (5% w/w) removes colored impurities. Hot filtration through fluted filter paper removes both insoluble impurities and excess charcoal. Care must be taken to add ~5% excess solvent to prevent crystallization during filtration.

Seed Crystals: Addition of small seed crystals of pure material accelerates crystallization and improves crystal quality. Seed crystals should be added to slightly supersaturated solutions at room temperature to avoid immediate dissolution.

Heterocycle-Specific Considerations: Pyridine derivatives generally crystallize well due to their rigid aromatic structure and hydrogen-bonding capability. Melting points serve as reliable purity indicators, with pure compounds exhibiting sharp melting ranges (±2°C). The hygroscopic nature of some pyridines requires protection from atmospheric moisture during crystallization.

Analytical Quality Control Parameters

Comprehensive analytical characterization ensures the identity, purity, and quality of synthesized pyridine derivatives.

Purity Assessment: Multiple analytical techniques provide orthogonal confirmation of chemical purity. High-performance liquid chromatography serves as the primary method, with area percentage calculations indicating purity levels >95% for pharmaceutical applications. Karl Fischer titration quantifies water content, particularly important for hygroscopic pyridines.

Identity Confirmation: Nuclear magnetic resonance spectroscopy provides definitive structural confirmation. ¹H NMR integration ratios verify substitution patterns, while ¹³C NMR confirms carbon framework integrity. Chemical shift analysis enables differentiation of regioisomers, with pyridine nitrogen causing characteristic deshielding of adjacent carbons.

Mass Spectrometry: High-resolution mass spectrometry confirms molecular formulas through accurate mass determination (±5 ppm tolerance). Fragmentation patterns provide structural information, with pyridines typically showing characteristic loss of substituents while retaining the aromatic core.

Melting Point Determination: Sharp melting points (±2°C range) indicate high purity for crystalline compounds. Depression of melting point suggests the presence of impurities, with each 1% impurity typically lowering the melting point by 0.5-1°C.

Elemental Analysis: Combustion analysis provides independent confirmation of molecular composition. Results within ±0.4% of theoretical values indicate acceptable purity for most applications. This technique is particularly valuable for detecting inorganic impurities and solvent inclusion.

Optical Purity: For chiral pyridine derivatives, optical rotation measurements and chiral HPLC analysis determine enantiomeric excess. Circular dichroism spectroscopy provides additional stereochemical information.

Stability Testing: Forced degradation studies under acidic, basic, oxidative, and thermal conditions identify potential impurities and establish stability profiles. HPLC analysis monitors degradation kinetics and identifies decomposition products.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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